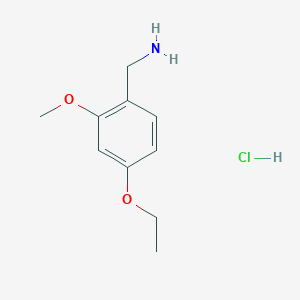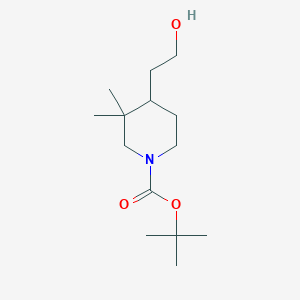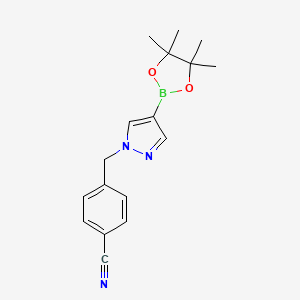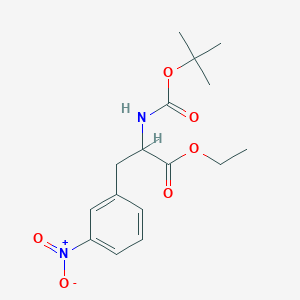
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate
Vue d'ensemble
Description
The compound is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-nitro” indicates a nitro group (-NO2) attached to the phenyl ring . The “ethyl ester” at the end suggests that the carboxylic acid group of phenylalanine has been converted into an ethyl ester .
Chemical Reactions Analysis
Boc-protected compounds are typically deprotected using strong acids like trifluoroacetic acid . The nitro group can be reduced to an amino group using various reducing agents .
Applications De Recherche Scientifique
Application 1: Deprotection of the N-tert-butoxycarbonyl (N-Boc) group
- Summary of the Application: The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This research focuses on a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .
- Methods of Application: The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
- Results or Outcomes: This method provides a mild and efficient strategy for the deprotection of the N-Boc group, with good-to-excellent yields of deprotected tert-butyl carbamates .
Application 2: Deprotection of Boc Amino Acids and Peptides at High Temperatures
- Summary of the Application: The tert-butoxycarbonyl (Boc) group is widely used as an amine protecting group . This research describes a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .
- Methods of Application: The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .
- Results or Outcomes: This method provides a rapid and effective strategy for the deprotection of Boc amino acids and peptides at high temperatures .
Application 3: Building Block for Peptide Ubiquitination
- Summary of the Application: N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination . This is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling .
- Methods of Application: The optimal conditions for peptide cleavage and auxiliary removal were obtained . The utility of this building block in peptide ubiquitination was demonstrated by the synthesis of seven ubiquitinated histone and Tau peptides bearing various modifications .
- Results or Outcomes: The synthetic strategy using this building block provides a practical approach for the preparation of ubiquitinated peptides with diverse modifications .
Application 4: Synthesis of Phosphatidyl Ethanolamines and Ornithine
- Summary of the Application: Amine protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application 5: Building Block for Peptide Ubiquitination
- Summary of the Application: N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination . This is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling .
- Methods of Application: The optimal conditions for peptide cleavage and auxiliary removal were obtained . The utility of this building block in peptide ubiquitination was demonstrated by the synthesis of seven ubiquitinated histone and Tau peptides bearing various modifications .
- Results or Outcomes: The synthetic strategy using this building block provides a practical approach for the preparation of ubiquitinated peptides with diverse modifications .
Application 6: Synthesis of Phosphatidyl Ethanolamines and Ornithine
- Summary of the Application: Amine protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Orientations Futures
The use of Boc-protected amino acids in peptide synthesis is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis and deprotection methods, as well as the exploration of new applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVELRGGHRVALPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



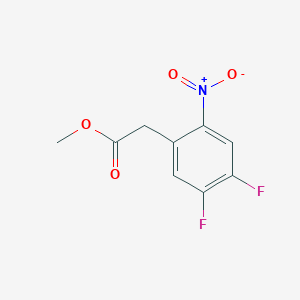
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)
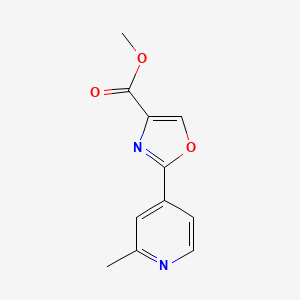
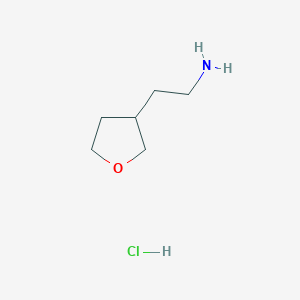
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
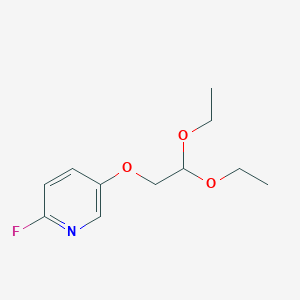
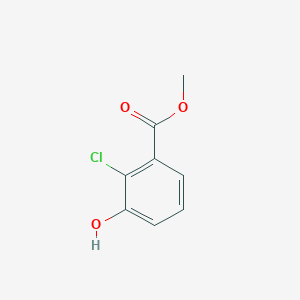
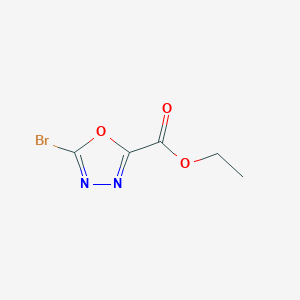
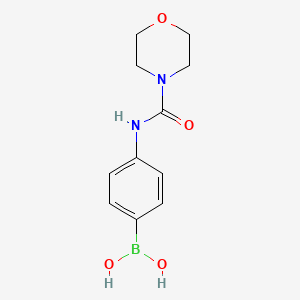
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
